3-(4-Ethoxyphenyl)-6-((2-methylbenzyl)thio)pyridazine
Description
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-6-[(2-methylphenyl)methylsulfanyl]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c1-3-23-18-10-8-16(9-11-18)19-12-13-20(22-21-19)24-14-17-7-5-4-6-15(17)2/h4-13H,3,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUVMLGVZYYDQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyphenyl)-6-((2-methylbenzyl)thio)pyridazine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a 1,4-diketone or its equivalent.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where an ethoxy-substituted benzene derivative reacts with the pyridazine ring.
Attachment of the Methylbenzylthio Group: The methylbenzylthio group can be attached through a thiolation reaction, where a methylbenzylthiol reacts with the pyridazine ring under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods may include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxyphenyl)-6-((2-methylbenzyl)thio)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines or reduce other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-(4-Ethoxyphenyl)-6-((2-methylbenzyl)thio)pyridazine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxyphenyl)-6-((2-methylbenzyl)thio)pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Thioether-Containing Compounds in Drug Development
Imipenem monohydrate (CAS: 74431-23-5), a β-lactam antibiotic, contains a thioether linkage critical for binding penicillin-binding proteins . While structurally distinct, both compounds highlight the role of sulfur in bioactivity:
- Stability : Imipenem’s thioether enhances stability against β-lactamases, whereas the target compound’s (2-methylbenzyl)thio group may confer resistance to metabolic degradation.
- Target Specificity : Imipenem’s bicyclic core enables broad-spectrum antibacterial activity, contrasting with the pyridazine scaffold’s narrower agrochemical applications .
Physicochemical Properties
Biological Activity
3-(4-Ethoxyphenyl)-6-((2-methylbenzyl)thio)pyridazine is a synthetic organic compound belonging to the pyridazine class, which is known for its diverse biological activities. This compound features a pyridazine ring, an ethoxyphenyl group, and a thioether linkage with a methylbenzyl substituent. Its structural characteristics suggest potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
The biological activity of 3-(4-Ethoxyphenyl)-6-((2-methylbenzyl)thio)pyridazine can be attributed to several mechanisms:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways, thereby influencing various biological processes.
- Receptor Modulation : It can interact with cellular receptors, modulating signaling pathways that affect cell behavior.
- Gene Expression Alteration : The compound may influence gene expression related to inflammation, apoptosis, and other cellular functions.
Biological Activity Overview
Research indicates that derivatives of pyridazines, including 3-(4-Ethoxyphenyl)-6-((2-methylbenzyl)thio)pyridazine, exhibit various biological activities such as antimicrobial, anti-inflammatory, and anticancer properties. The presence of the thioether group enhances reactivity and may facilitate interactions with biological targets.
Table 1: Comparative Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(4-Methoxyphenyl)-6-((2-methylbenzyl)thio)pyridazine | Methoxy group instead of ethoxy | Active against Mycobacterium tuberculosis |
| 3-(4-Fluorophenyl)-6-((2-methylbenzyl)thio)pyridazine | Fluorine atom enhances lipophilicity | Enhanced antimicrobial activity |
| 3-(Phenylethynyl)-6-((2-methylbenzyl)thio)pyridazine | Ethynyl substituent | Investigated for anticancer properties |
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that compounds similar to 3-(4-Ethoxyphenyl)-6-((2-methylbenzyl)thio)pyridazine exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The thioether linkage is believed to enhance this activity by facilitating interactions with bacterial cell membranes.
- Anti-inflammatory Potential : Research has shown that derivatives can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests potential therapeutic applications in treating inflammatory diseases.
- Anticancer Properties : Preliminary studies indicate that certain pyridazine derivatives can induce apoptosis in cancer cells. For instance, a derivative demonstrated significant growth inhibition in HCT116 colon cancer cells, suggesting a pathway for further development as an anticancer agent.
Table 2: Summary of Biological Assays
| Assay Type | Compound Tested | Result |
|---|---|---|
| Antimicrobial Screening | 3-(4-Ethoxyphenyl)-6-((2-methylbenzyl)thio)pyridazine | Effective against multiple bacterial strains |
| Cytokine Inhibition | Similar pyridazine derivatives | Reduced IL-6 and TNF-α levels |
| Apoptosis Induction | Derivative tested on HCT116 cells | Induced significant apoptosis |
Q & A
Q. What are the established synthetic routes for 3-(4-Ethoxyphenyl)-6-((2-methylbenzyl)thio)pyridazine, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Pyridazine Core Formation : Condensation of hydrazine with a dicarbonyl compound (e.g., 1,4-diketone) under reflux in ethanol .
- Thioether Introduction : Nucleophilic substitution at the pyridazine C6 position using 2-methylbenzylthiol, catalyzed by K₂CO₃ in DMF at 80°C .
- 4-Ethoxyphenyl Attachment : Suzuki-Miyaura cross-coupling with a 4-ethoxyphenylboronic acid using Pd(PPh₃)₄ as a catalyst in THF/water .
- Optimization : Reaction yields are improved by controlling solvent polarity (e.g., DMF for thiol substitution) and using inert atmospheres to prevent oxidation of intermediates .
Q. What analytical techniques are essential for characterizing this compound and verifying its purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., ethoxy group at δ ~1.3 ppm for CH₃ and δ ~4.0 ppm for OCH₂) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% required for biological assays) using a C18 column and UV detection at 254 nm .
- Mass Spectrometry (MS) : ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 393.5 for C₂₀H₂₁N₂O₂S) .
Q. How can researchers screen the biological activity of this compound in preliminary studies?
- Methodological Answer :
- In Vitro Enzyme Assays : Target enzymes (e.g., kinases, proteases) are incubated with the compound at varying concentrations (1–100 µM) to measure IC₅₀ values .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess viability reduction, with IC₅₀ calculated via nonlinear regression .
- Binding Affinity Studies : Surface plasmon resonance (SPR) quantifies interactions with receptors (e.g., GPCRs) by monitoring real-time binding kinetics .
Advanced Research Questions
Q. How can computational methods enhance the design and optimization of synthetic pathways for this compound?
- Methodological Answer :
- Reaction Path Prediction : Density functional theory (DFT) calculates transition states and intermediates for key steps (e.g., cross-coupling barriers) .
- Machine Learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents/catalysts for thioether formation, reducing trial-and-error .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics to refine conditions (e.g., DMF vs. THF for nucleophilic substitution) .
Q. How do structural modifications (e.g., substituent variations) impact biological activity, and what strategies validate structure-activity relationships (SAR)?
- Methodological Answer :
- SAR Table :
| Substituent Modification | Observed Effect (Example) | Reference |
|---|---|---|
| Ethoxy → Methoxy at C4-phenyl | Reduced kinase inhibition (IC₅₀ ↑ 2x) | |
| 2-Methylbenzylthio → Benzylthio | Improved solubility (LogP ↓ 0.5) |
- Validation : Parallel synthesis of analogs followed by dose-response assays and molecular docking to identify critical binding residues (e.g., hydrophobic pockets accommodating methyl groups) .
Q. How can researchers resolve contradictions in experimental data, such as inconsistent bioactivity across studies?
- Methodological Answer :
- Statistical Experimental Design : Use factorial designs (e.g., 2³ factorial) to isolate variables (e.g., purity, solvent residues) affecting bioactivity .
- Meta-Analysis : Compare datasets from multiple labs using standardized protocols (e.g., fixed cell lines, assay temperatures) to identify confounding factors .
- Orthogonal Validation : Confirm activity via independent methods (e.g., SPR vs. ITC for binding affinity measurements) .
Q. What advanced techniques elucidate the compound’s interaction with biological targets at the molecular level?
- Methodological Answer :
- X-Ray Crystallography : Co-crystallize the compound with its target protein (e.g., kinase-ligand complex) to resolve binding modes at ≤2.0 Å resolution .
- Cryo-EM : Visualize interactions in membrane-bound receptors (e.g., ion channels) under near-native conditions .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) to distinguish enthalpic vs. entropic binding drivers .
Key Considerations for Methodological Rigor
- Synthetic Reproducibility : Document reaction parameters (e.g., ramp rates, stirring speeds) to ensure inter-lab consistency .
- Data Transparency : Share raw NMR/MS files in public repositories (e.g., PubChem) for peer validation .
- Ethical Compliance : Adhere to institutional guidelines for biological testing, including cytotoxicity and animal studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
